molecular formula C25H18FN3O2 B2500927 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-37-9

5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2500927
CAS No.: 866341-37-9
M. Wt: 411.436
InChI Key: RIQALQHPTNBNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core, with a [1,4]dioxino moiety at the [2,3-g] position. The molecule includes a 2-fluorobenzyl group at position 5 and a phenyl substituent at position 2. Its molecular formula is C27H22FN3O2, with an average mass of 439.490 g/mol and a monoisotopic mass of 439.169605 g/mol . Pyrazolo[4,3-c]quinoline derivatives are recognized for diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects .

Properties

IUPAC Name

17-[(2-fluorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c26-20-9-5-4-8-17(20)14-29-15-19-24(16-6-2-1-3-7-16)27-28-25(19)18-12-22-23(13-21(18)29)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQALQHPTNBNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=CC=C5)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the same molecular formula with analogs in and , differing only in substituent positions .
  • Derivatives like P1–10 () incorporate a furan-based carbonyl group, reducing molecular weight compared to fluorobenzyl-containing analogs.

Pharmacological Activity Comparison

Anti-Inflammatory and Cytotoxicity Profiles

Pyrazolo[4,3-c]quinoline derivatives exhibit varying potencies and cytotoxicities:

Compound IC50 (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Key Activity
Target Compound Not reported Not reported Hypothesized anti-inflammatory*
2a () 0.39 µM 9% Potent NO inhibition
CGS-9896 N/A Low Anxiolytic, anticonvulsant
P1–10 () Not tested Not tested Synthetic intermediates

Notes:

  • Compound 2a () demonstrates strong anti-inflammatory activity but severe cytotoxicity, limiting therapeutic utility .
  • The target compound’s fluorobenzyl group may enhance metabolic stability compared to non-halogenated analogs, though direct data is lacking .

Anti-Angiogenic and Anticancer Effects

  • Christodoulou et al. (): Pyrazolo[4,3-c]quinoline derivatives inhibit endothelial cell proliferation and tumor growth (e.g., MCF-7, Hela) via anti-angiogenic mechanisms .

Physicochemical Properties and Stability

Property Target Compound 9b () 4-{9-Chloro...} ()
Molecular Formula C27H22FN3O2 C16H11BrN2 C19H17ClN2O
Melting Point Not reported 147–148°C Not reported
HPLC Purity Not reported N/A >94%
Key Spectral Data Not reported IR: 1605 cm⁻¹ (C=N) NMR, IR confirmed

Insights :

  • The target compound’s higher molecular weight (vs. 9b and derivatives) may influence solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.